molecular formula C17H21N5O2 B2866733 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine CAS No. 1428374-21-3

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B2866733
CAS No.: 1428374-21-3
M. Wt: 327.388
InChI Key: PJRLYZUFSUBOMZ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo-oxazine ring system with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo-oxazine ring system and the subsequent attachment of the piperazine moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
  • (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

Uniqueness

The unique structure of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine, particularly the combination of the pyrazolo-oxazine ring system with the piperazine moiety, distinguishes it from similar compounds

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-16(15-12-19-22-5-2-10-24-17(15)22)21-8-6-20(7-9-21)13-14-3-1-4-18-11-14/h1,3-4,11-12H,2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLYZUFSUBOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CN=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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